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Compound of Interest

Compound Name: 1-Bromo-1-fluorocyclohexane

Cat. No.: B14755323 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the predicted spectroscopic data

for 1-Bromo-1-fluorocyclohexane. Due to a lack of publicly available experimental spectra for

this specific compound, this document leverages data from analogous compounds, namely

bromocyclohexane and fluorocyclohexane, to provide well-founded predictions for its ¹H NMR,

¹³C NMR, ¹⁹F NMR, IR, and Mass Spectrometry data. This guide is intended for researchers,

scientists, and professionals in the field of drug development and chemical synthesis.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 1-Bromo-1-
fluorocyclohexane. These predictions are based on the analysis of substituent effects and

established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b14755323?utm_src=pdf-interest
https://www.benchchem.com/product/b14755323?utm_src=pdf-body
https://www.benchchem.com/product/b14755323?utm_src=pdf-body
https://www.benchchem.com/product/b14755323?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14755323?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

2.20 - 2.40 m 2H H-2, H-6 (axial)

1.95 - 2.15 m 2H H-2, H-6 (equatorial)

1.60 - 1.85 m 4H H-3, H-5

1.30 - 1.55 m 2H H-4

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ) ppm Assignment

105.0 (d, ¹JCF ≈ 240 Hz) C-1

38.0 (d, ²JCF ≈ 20 Hz) C-2, C-6

24.5 C-3, C-5

23.0 C-4

Predicted ¹⁹F NMR Data (in CDCl₃)

Chemical Shift (δ) ppm Multiplicity

-150 to -180 m

Infrared (IR) Spectroscopy
Predicted IR Absorption Bands

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14755323?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wavenumber (cm⁻¹) Intensity Assignment

2945 - 2860 Strong C-H stretching

1450 Medium CH₂ scissoring

1150 - 1050 Strong C-F stretching

680 - 580 Strong C-Br stretching

Mass Spectrometry (MS)
Predicted Key Mass Fragments (Electron Ionization)

m/z Proposed Fragment

182/180 [M]⁺ (Molecular ion)

101 [M - Br]⁺

81 [C₆H₉]⁺

55 [C₄H₇]⁺

Experimental Protocols
The following are detailed, hypothetical protocols for the acquisition of spectroscopic data for 1-
Bromo-1-fluorocyclohexane.

NMR Spectroscopy
Sample Preparation:

Weigh approximately 15-20 mg of 1-Bromo-1-fluorocyclohexane into a clean, dry vial.

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette with a cotton plug to filter

out any particulate matter.
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Cap the NMR tube securely.

¹H NMR Acquisition:

Instrument: 400 MHz NMR Spectrometer

Solvent: CDCl₃

Temperature: 298 K

Pulse Sequence: zg30

Number of Scans: 16

Relaxation Delay: 1.0 s

Spectral Width: 20 ppm

¹³C NMR Acquisition:

Instrument: 100 MHz NMR Spectrometer

Solvent: CDCl₃

Temperature: 298 K

Pulse Sequence: zgpg30 (proton decoupled)

Number of Scans: 1024

Relaxation Delay: 2.0 s

Spectral Width: 240 ppm

¹⁹F NMR Acquisition:

Instrument: 376 MHz NMR Spectrometer

Solvent: CDCl₃
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Temperature: 298 K

Pulse Sequence: zg30

Number of Scans: 64

Relaxation Delay: 1.5 s

Spectral Width: 300 ppm

Infrared (IR) Spectroscopy
Sample Preparation and Analysis (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean by wiping it with a soft tissue soaked in isopropanol and

allowing it to dry completely.

Acquire a background spectrum of the clean, empty ATR crystal.

Place a small drop of liquid 1-Bromo-1-fluorocyclohexane directly onto the center of the

ATR crystal.

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

Clean the ATR crystal thoroughly with isopropanol after the measurement.

Mass Spectrometry (GC-MS)
Sample Preparation:

Prepare a dilute solution of 1-Bromo-1-fluorocyclohexane (approximately 1 mg/mL) in

dichloromethane.

GC-MS Analysis:

Gas Chromatograph: Agilent 7890B or equivalent

Mass Spectrometer: Agilent 5977A or equivalent
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Column: HP-5ms (30 m x 0.25 mm x 0.25 µm)

Inlet Temperature: 250°C

Injection Volume: 1 µL (split mode, 50:1)

Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 250°C at

15°C/min, and hold for 5 minutes.

Carrier Gas: Helium at a constant flow of 1 mL/min.

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: m/z 40-400.

Visualizations
The following diagrams illustrate the predicted spectroscopic features of 1-Bromo-1-
fluorocyclohexane.

Caption: Predicted NMR correlations for 1-Bromo-1-fluorocyclohexane.
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To cite this document: BenchChem. [Spectroscopic Data of 1-Bromo-1-fluorocyclohexane: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b14755323#1-bromo-1-fluorocyclohexane-
spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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